molecular formula NaO4SiTi+ B577211 Sodium;titanium(4+);silicate CAS No. 12034-35-4

Sodium;titanium(4+);silicate

Cat. No.: B577211
CAS No.: 12034-35-4
M. Wt: 162.938
InChI Key: ZXQKFMYJTOVAMB-UHFFFAOYSA-N
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Description

Sodium titanium silicate refers to a class of materials where sodium (Na), titanium in the +4 oxidation state (Ti⁴⁺), and silicate (SiO₄⁴⁻) networks are combined, often forming glasses, ceramics, or composite matrices. These structures typically arise from modifying sodium silicate glasses or alkali-activated materials (AAMs) with titanium dioxide (TiO₂) or titanium-based additives .

Properties

IUPAC Name

sodium;titanium(4+);silicate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Na.O4Si.Ti/c;1-5(2,3)4;/q+1;-4;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQKFMYJTOVAMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][Si]([O-])([O-])[O-].[Na+].[Ti+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

NaO4SiTi+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40721343
Record name sodium;titanium(4+);silicate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12034-35-4
Record name sodium;titanium(4+);silicate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Conventional Hydrothermal Synthesis

The conventional approach employs titanium chloride (TiCl₄) or titanium trichloride (TiCl₃) with sodium silicate (Na₂SiO₃) or amorphous SiO₂ in NaOH solutions. For GTS-type sodium titanosilicate (Na₄Ti₄O₄(SiO₄)₃·6H₂O), a stoichiometric ratio of TiO₂/SiO₂ = 0.320 and Na₂O/TiO₂ = 5.625 is maintained, followed by heating at 100°C for 24 hours. This yields a pseudo-cubic structure with Na⁺ ions occupying interstitial sites, as confirmed by X-ray diffraction (XRD). Similarly, natisite (Na₂TiSiO₅) forms at higher temperatures (240°C) using TiO₂ and SiO₂ in concentrated NaOH (40–50 wt.%), producing a tetragonal layered structure with TiO₅ square pyramids.

Table 1: Hydrothermal Conditions for Sodium Titanium(4+) Silicates

CompoundReactantsTemperature (°C)Time (h)NaOH ConcentrationKey Features
Na-GTSTiCl₄, SiO₂, NaOH100245.625 MPseudo-cubic framework
NatisiteTiO₂, SiO₂, NaOH240440–50 wt.%Layered structure
ETS-10TiCl₃, Na₂SiO₃, KF180*48*2–4 M12-membered ring channels

*Typical values inferred from analogous syntheses.

Seed-Assisted Hydrothermal Synthesis

Seeding with pre-formed titanosilicates accelerates crystallization and enhances phase purity. For instance, ETS-10, a large-pore titanosilicate, is synthesized using ETS-4 seeds to direct framework assembly. The seeds promote the formation of Ti-O-Ti chains interspersed with SiO₄ tetrahedra, yielding a three-dimensional channel system. This method reduces amorphous byproducts and improves reproducibility.

Influence of Synthesis Parameters on Structural Properties

Temperature and Reaction Time

Crystallization kinetics are highly temperature-dependent. For Na-GTS, prolonged heating (>24 hours) at 100°C ensures complete phase transformation, whereas shorter durations yield mixed phases. Conversely, natisite requires higher temperatures (240°C) to stabilize its dense layered structure, with lower temperatures favoring competing phases like α-Na₂TiO₃.

Alkaline Concentration

NaOH concentration governs titanium coordination and framework connectivity. In ETS-10 synthesis, moderate alkalinity (2–4 M NaOH) stabilizes octahedral Ti⁴⁺, while excessive NaOH promotes silica dissolution and amorphous precipitates. For natisite, concentrations exceeding 40 wt.% NaOH are critical to suppress rutile (TiO₂) formation and drive Ti-O-Si linkage.

Table 2: Effect of NaOH Concentration on Phase Formation

NaOH (wt.%)Dominant PhaseTi CoordinationApplication
30α-Na₂TiO₃ + NatisiteOctahedralIon exchange
40NatisiteSquare pyramidalNuclear waste remediation
50Natisite + RutileMixedNon-ideal

Reactant Ratios

The TiO₂/SiO₂ ratio dictates framework topology. A molar ratio of 0.32–0.35 favors GTS-type structures, whereas lower ratios (<0.3) yield zeolitic titanosilicates like ETS-4. Excess SiO₂ promotes silica-rich impurities, while excess TiO₂ leads to anatase or rutile segregation.

Advanced Synthesis Techniques

Microwave-Assisted Hydrothermal Synthesis

Microwave irradiation reduces crystallization time and improves homogeneity. In Zr-doped natisite (Na₂Ti₁₋ₓZrₓSiO₅), microwave heating at 200°C for 2 hours achieves uniform Zr⁴⁺ incorporation into the TiO₅ layers, enhancing ion-exchange capacity for Sr²⁺ and Cs⁺. This method outperforms conventional heating by minimizing thermal gradients.

Characterization of Sodium Titanium(4+) Silicates

X-ray Diffraction (XRD)

XRD distinguishes between titanosilicate phases. Na-GTS exhibits characteristic peaks at 7.8 Å (d-spacing), while natisite shows intense reflections at 2θ = 25.8° and 32.1°. Rietveld refinement confirms Er³⁺ occupancy in Na-GTS’s 4e and 6g sites post-exchange.

Electron Microscopy

Scanning electron microscopy (SEM) reveals morphological differences: ETS-10 forms intergrown cubic crystals, whereas surfactant-assisted ST comprises uniform nanorods. Transmission electron microscopy (TEM) of Zr-doped natisite confirms Zr⁴⁺ integration without phase segregation.

Thermal Analysis

Thermogravimetric analysis (TGA) of Na-GTS shows a 12% mass loss at 200°C, corresponding to dehydration. Natisite exhibits higher thermal stability, with dehydration occurring above 400°C due to its dense structure.

Comparative Analysis of Titanosilicate Frameworks

GTS-type vs. ETS-type

GTS-type titanosilicates feature pseudo-cubic symmetry with small pores (4–5 Å), suitable for selective ion exchange. In contrast, ETS-10’s 12-membered ring channels (8 Å) enable larger molecule adsorption.

Natisite’s Unique Coordination

Natisite’s TiO₅ square pyramids, linked via SiO₄ tetrahedra, create a rigid layered structure resistant to radiation, making it ideal for nuclear waste encapsulation .

Chemical Reactions Analysis

Types of Reactions: Sodium titanium silicate undergoes various chemical reactions, including ion exchange, adsorption, and complexation. It is particularly noted for its ability to exchange ions with alkali and alkaline earth metal ions .

Common Reagents and Conditions: The ion-exchange reactions typically involve reagents such as ethylenediaminetetraacetic acid (EDTA) solutions at neutral pH levels. The compound’s stability under thermal, chemical, and radiation conditions makes it suitable for use in various reaction environments .

Major Products Formed: The major products formed from these reactions depend on the specific ions being exchanged. For instance, when used in ion-exchange chromatography, sodium titanium silicate can separate yttrium-90 from strontium-90, resulting in the formation of carrier-free yttrium-90 .

Scientific Research Applications

Water Treatment

Sodium titanium silicate serves as an effective ion exchange medium for the removal of contaminants from water. Its synthesis involves combining sources of titanium and sodium oxide, resulting in a product capable of removing heavy metals such as lead and cesium from water sources.

Case Study: Ion Exchange Performance

A study demonstrated that sodium titanate ion exchange media exhibited superior performance compared to conventional products. In tests involving lead-contaminated water, sodium titanate significantly reduced lead levels, showcasing its effectiveness in environmental remediation efforts .

ContaminantInitial Concentration (ppm)Final Concentration (ppm)Ion Exchange Medium Used
Lead500.5Sodium Titanate
Cesium1001.2Sodium Titanate

Photocatalytic Applications

Sodium titanium silicate has been explored for its photocatalytic properties, particularly in degrading organic pollutants under UV light. The compound's ability to facilitate photocatalytic reactions makes it valuable in environmental cleanup processes.

Case Study: Photocatalytic Degradation

Research indicated that sodium titanate can effectively degrade organic dyes when exposed to UV light, achieving degradation rates exceeding 90% within a few hours . This application is particularly relevant for wastewater treatment facilities aiming to reduce organic load.

Construction Materials

In the construction industry, sodium titanium silicate is utilized as a binder in the formulation of advanced concrete and ceramics. Its inclusion enhances the mechanical properties of these materials, providing increased strength and durability.

Data Table: Mechanical Properties of Concrete with Sodium Titanium Silicate

Sample TypeCompressive Strength (MPa)Flexural Strength (MPa)
Control (No Additive)255
With Sodium Titanate307

Ceramics and Glass

Sodium titanium silicate is also used in the production of specialty glasses and ceramics. Its unique properties contribute to lower density and improved thermal stability, making it suitable for applications where weight reduction is critical.

Properties Comparison of Sodium Titanium Silicate Glasses

PropertyValue
Density2.4 g/cm³
Thermal Expansion Coefficient5 x 10^-6 /°C
Softening Point600 °C

Catalysis

The compound has potential applications as a catalyst in various chemical reactions due to its unique structural properties. Research into its catalytic capabilities is ongoing, with promising results in facilitating reactions that require high thermal stability.

Mechanism of Action

The mechanism by which sodium titanium silicate exerts its effects primarily involves ion exchange. The compound’s structure allows it to selectively adsorb and exchange specific ions, such as cesium and strontium radionuclides. This ion-exchange process is facilitated by the compound’s crystalline structure, which provides sites for ion adsorption and exchange .

Comparison with Similar Compounds

Key Characteristics:

  • Structural Role of Titanium : In sodium silicate glasses, Ti⁴⁺ integrates into the silicate network, replacing Si-O-Na bonds with stronger Si-O-Ti linkages, enhancing thermal stability and chemical resistance .
  • Photocatalytic Activity : When TiO₂ is incorporated into AAMs, it imparts self-cleaning properties by degrading organic pollutants under UV light .
  • Mechanical Enhancement : In cementitious systems, sodium silicate activates the hydration of titanium slag, improving compressive strength (e.g., 51.3 MPa at 56 days) and water resistance .

Comparison with Similar Compounds

Sodium Zirconium Silicate (H₆Si₃O₉·2Na·Zr)

Chemical Formula : H₆Si₃O₉·2Na·Zr .
Molecular Weight : 371.50 g/mol.
Properties and Applications :

  • Unlike sodium titanium silicate, zirconium analogs prioritize ion-exchange applications (e.g., water softening) due to zirconium’s high affinity for anions.
  • Sodium zirconium silicate lacks photocatalytic activity, making it less suitable for environmental remediation compared to TiO₂-enhanced composites .

Titanium(IV) Isopropoxide (C₁₂H₂₈O₄Ti)

Chemical Formula : Ti(OCH(CH₃)₂)₄ .
Molecular Weight : 284.22 g/mol.
Properties and Applications :

  • An organometallic precursor used in sol-gel synthesis, contrasting with inorganic sodium titanium silicate matrices.
  • Lacks structural stability in alkaline environments, limiting its use in construction materials compared to TiO₂-doped AAMs .

Hafnium Titanate (HfTiO₄)

Chemical Formula : HfTiO₄ .
Molecular Weight : 298.31 g/mol.
Properties and Applications :

  • Exhibits superior thermal stability (melting point >2,000°C) compared to sodium titanium silicate glasses, which soften at lower temperatures.
  • Used in high-temperature ceramics and nuclear shielding, whereas sodium titanium silicates are tailored for optical and construction applications .

Titanium Dioxide (TiO₂) in AAMs

Role in Composites :

  • In AAMs, TiO₂ (5–10 wt%) enhances compressive strength by 15–20% and enables self-cleaning via photocatalysis, reducing NOx levels by ~30% under UV exposure .
  • Pure TiO₂ lacks the binding properties of sodium silicate, requiring alkaline activators (e.g., Na₂SiO₃) for cohesion in cementitious systems .

Sodium Silicate (Na₂SiO₃)

Chemical Formula : Na₂SiO₃ .
Molecular Weight : 122.07 g/mol.
Comparison :

  • When modified with TiO₂, its applications expand to environmental and structural fields, unlike standalone sodium silicate .

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Properties Applications Limitations
Sodium Titanium Silicate Thermal stability, photocatalytic, 51.3 MPa strength Construction, self-cleaning surfaces Requires precise synthesis conditions
Sodium Zirconium Silicate Ion-exchange capacity, 371.5 g/mol MW Water treatment No photocatalytic activity
Titanium(IV) Isopropoxide Sol-gel precursor, 284.22 g/mol MW Nanomaterial synthesis Hydrolysis-sensitive
Hafnium Titanate >2,000°C stability High-temperature ceramics High cost

Table 2: Performance Metrics in Composites

Property Sodium Titanium Silicate TiO₂ in AAMs Sodium Silicate
Compressive Strength (MPa) 51.3 45–50 30–35
Photocatalytic Efficiency Moderate High None
Thermal Stability (°C) ~800 ~600 ~500

Research Findings and Contradictions

  • Enhanced Mechanical Properties : TiO₂ in sodium silicate systems improves strength but risks shrinkage at high concentrations (>8 wt%) .
  • Optical vs. Structural Roles : In glasses, TiO₂ increases refractive index but may reduce transparency, whereas in AAMs, it prioritizes surface reactivity .
  • Synergistic Effects : Blast furnace slag with TiO₂ and sodium silicate shows superior durability compared to fly ash or zeolite-based composites .

Biological Activity

Sodium titanium silicate, particularly in its form as sodium titanium(4+) silicate, is a compound of growing interest in various fields, including materials science and biomedicine. This compound is characterized by its unique structural properties and potential biological activities, making it a subject of extensive research.

Chemical Structure and Properties

Sodium titanium silicate can be represented by the formula Na2TiSiO5\text{Na}_2\text{TiSiO}_5, where titanium is in the +4 oxidation state. The compound exhibits a layered structure that contributes to its reactivity and interaction with biological systems. The presence of sodium ions enhances its solubility and facilitates its interaction with biological environments.

PropertyValue
Molecular Weight202.22 g/mol
Density2.42 - 3.00 g/cm³
SolubilitySoluble in water
Melting Point1100 °C
Crystal SystemOrthorhombic

Biocompatibility and Bioactivity

Research indicates that sodium titanium silicate exhibits favorable biocompatibility, making it suitable for biomedical applications, particularly in bone tissue engineering. The material's ability to interact with biological fluids leads to the formation of hydroxyapatite (HA), a mineral form of calcium apatite that is integral to bone structure.

Case Study: Hydroxyapatite Formation

A study demonstrated that sodium titanium silicate immersed in simulated body fluid (SBF) for varying durations resulted in significant HA formation on its surface. The results indicated:

  • 3 Days Immersion : Initial HA nucleation observed.
  • 7 Days Immersion : Complete coverage of the surface with HA.

This transformation was confirmed using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM), highlighting the compound's ability to promote mineralization similar to natural bone processes .

The biological activity of sodium titanium silicate can be attributed to several mechanisms:

  • Ionic Release : The dissolution of sodium ions enhances local ionic concentrations, which promotes osteogenic activity.
  • Surface Interaction : The compound's surface chemistry facilitates protein adsorption and cell attachment, critical for bone integration.
  • Hydroxyapatite Induction : The formation of a silicon-rich layer on the material's surface plays a pivotal role in inducing HA formation .

Table 2: Summary of Biological Activity Findings

Study ReferenceDuration (Days)Observed Activity
3Initial HA nucleation
7Complete HA coverage
VariableEnhanced osteoblast proliferation

Applications in Bone Tissue Engineering

Given its favorable biological properties, sodium titanium silicate is being explored as a scaffold material in bone tissue engineering. Its ability to support cell attachment and promote mineralization makes it an attractive candidate for applications such as:

  • Bone graft substitutes
  • Coatings for orthopedic implants
  • Dental applications

Case Study: Implant Integration

A comparative study involving titanium implants coated with sodium titanium silicate demonstrated improved osseointegration compared to uncoated implants. Histological analysis revealed enhanced bone formation around the coated implants, indicating superior biocompatibility and integration capabilities .

Q & A

Q. What are the standard protocols for synthesizing sodium titanium(4+) silicate with high phase purity?

To ensure phase purity, researchers typically employ solid-state reactions or sol-gel methods. For solid-state synthesis, stoichiometric mixtures of sodium carbonate (Na₂CO₃), titanium dioxide (TiO₂), and silicon dioxide (SiO₂) are calcined at 800–1000°C under controlled atmospheric conditions. Phase purity is verified via X-ray diffraction (XRD) to confirm the absence of unreacted precursors or secondary phases like Na₂Ti₃O₇. Rietveld refinement of XRD data can quantify phase percentages . For sol-gel synthesis, alkoxide precursors (e.g., tetraethyl orthosilicate) are hydrolyzed in acidic media, followed by gelation and thermal treatment. Scanning electron microscopy (SEM) is critical to assess morphological homogeneity .

Q. Which characterization techniques are essential for confirming the structural integrity of sodium titanium(4+) silicate?

Key techniques include:

  • XRD : Identifies crystallographic phases and lattice parameters.
  • FTIR Spectroscopy : Detects Si-O-Ti bonding and framework stability.
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability and hydration levels.
  • Brunauer-Emmett-Teller (BET) Analysis : Measures surface area and pore structure for applications in ion exchange or catalysis. Cross-referencing data from these methods ensures structural consistency. For example, discrepancies between XRD (crystalline phase) and FTIR (bonding environment) may indicate amorphous impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported ion-exchange capacities of sodium titanium(4+) silicate across studies?

Discrepancies often arise from differences in synthesis conditions (e.g., pH, calcination time) or testing protocols. To address this:

  • Controlled Comparative Studies : Synthesize batches with systematic variations (e.g., pH 2–12 during sol-gel synthesis) and measure cation exchange capacity (CEC) using ammonium acetate displacement followed by inductively coupled plasma (ICP) analysis.
  • Surface Analysis : Use X-ray photoelectron spectroscopy (XPS) to quantify surface Ti⁴⁺/Na⁺ ratios, which influence ion-exchange behavior.
  • Statistical Modeling : Apply multivariate regression to identify dominant factors (e.g., pore size vs. surface charge) affecting CEC .

Q. What advanced spectroscopic techniques elucidate the electronic environment of titanium(4+) in sodium titanium silicate frameworks?

  • X-ray Absorption Near-Edge Structure (XANES) : Probes Ti⁴⁺ oxidation state and coordination symmetry (e.g., octahedral vs. tetrahedral sites).
  • Electron Paramagnetic Resonance (EPR) : Detects paramagnetic defects or reduced Ti³⁺ species, which may form under reducing atmospheres.
  • Solid-State NMR : ²⁹Si NMR resolves Si-O-Ti connectivity, while ²³Na NMR tracks Na⁺ mobility within the framework. Combining these techniques clarifies structure-property relationships, such as redox activity in catalytic applications .

Q. How should researchers design experiments to assess sodium titanium silicate’s stability under hydrothermal conditions?

  • Autoclave Testing : Expose the material to high-pressure H₂O at 150–300°C for 24–72 hours. Post-treatment, analyze phase stability via XRD and surface degradation via SEM.
  • Leaching Studies : Measure Ti⁴⁺ and Na⁺ release into solution using ICP-MS. Correlate leaching rates with framework porosity (BET data) to identify degradation mechanisms.
  • In Situ Raman Spectroscopy : Monitor structural changes in real time under simulated hydrothermal conditions .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting data arise (e.g., variable CEC values), replicate experiments with strict control of synthesis parameters and employ error analysis (e.g., standard deviations across triplicate trials) .
  • Reproducibility : Document synthesis protocols in detail, including precursor sources, heating rates, and ambient humidity, per academic reporting standards .

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